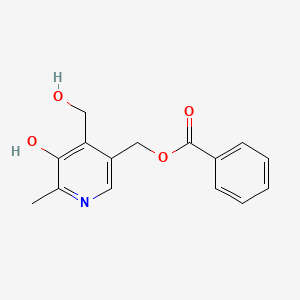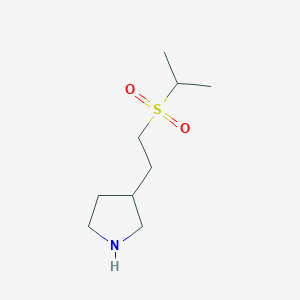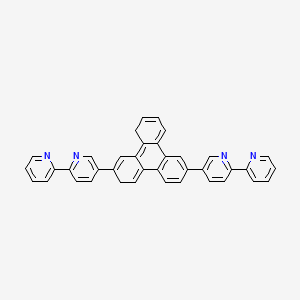
BPy-TP2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
BPy-TP2 can be synthesized through a series of chemical reactions involving bipyridine and triphenylene derivatives. The synthetic route typically involves the coupling of 2,2’-bipyridine with triphenylene under specific reaction conditions . The compound is often purified through sublimation to achieve a high purity level of over 99% .
化学反応の分析
BPy-TP2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced using common reducing agents, resulting in reduced forms of the compound.
Substitution: The bipyridine and triphenylene moieties can undergo substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
BPy-TP2 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron transport material in OLEDs, contributing to the development of efficient and stable organic electronic devices
Medicine: Research is ongoing to explore its potential use in drug delivery systems and photodynamic therapy.
Industry: Employed in the production of OLED displays and lighting, enhancing the performance and longevity of these devices
作用機序
BPy-TP2 functions as an electron transport material by facilitating the movement of electrons through the organic layers of OLEDs. Its molecular structure allows for efficient electron mobility, reducing the driving voltage required for device operation . The compound’s electron affinity and coplanar molecular structure contribute to its effectiveness in this role .
類似化合物との比較
BPy-TP2 is part of a family of triphenylene-based electron transport materials, including:
- BPy-TP1
- BPy-TP3
- BPy-TP4
Compared to these similar compounds, this compound exhibits a significantly lower driving voltage, leading to reduced power consumption and enhanced device stability . This makes it a unique and valuable material for OLED applications.
特性
分子式 |
C38H26N4 |
|---|---|
分子量 |
538.6 g/mol |
IUPAC名 |
2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)-3,12-dihydrotriphenylen-2-yl]pyridine |
InChI |
InChI=1S/C38H26N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-7,9-11,13-24H,8,12H2 |
InChIキー |
IBMMOWZDNZRWKK-UHFFFAOYSA-N |
正規SMILES |
C1C=CC=C2C1=C3C=C(CC=C3C4=C2C=C(C=C4)C5=CN=C(C=C5)C6=CC=CC=N6)C7=CN=C(C=C7)C8=CC=CC=N8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


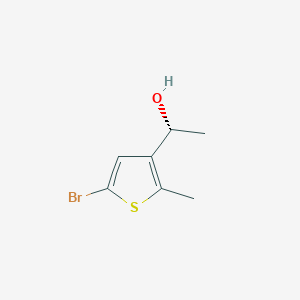

![tert-butyl (4R,5R)-4-[(1R)-2-amino-3,3-diethoxy-1-hydroxypropyl]-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B13436601.png)

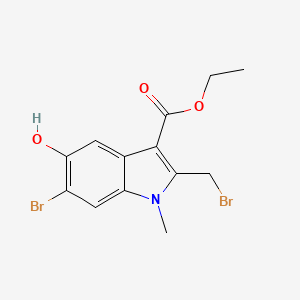
![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)

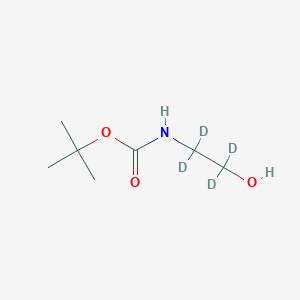
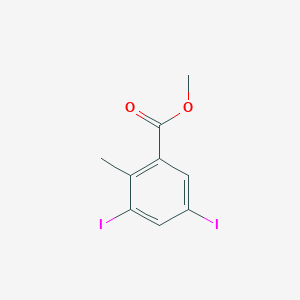
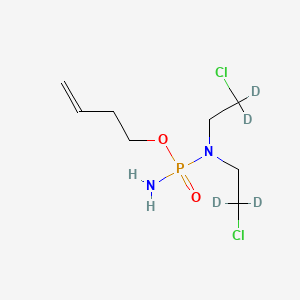
![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)
